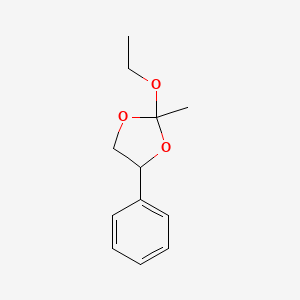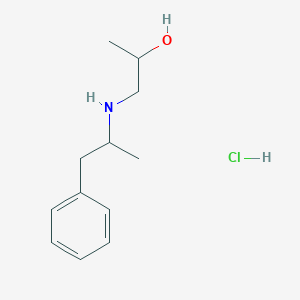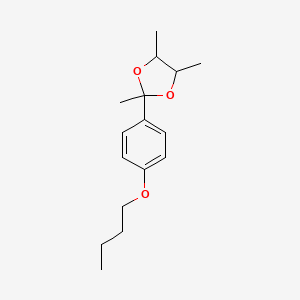![molecular formula C16H16N2O B14563714 4-[2-(4-Methylphenyl)-2-oxoethyl]benzene-1-carboximidamide CAS No. 61625-37-4](/img/structure/B14563714.png)
4-[2-(4-Methylphenyl)-2-oxoethyl]benzene-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Methylphenyl)-2-oxoethyl]benzene-1-carboximidamide is a chemical compound known for its unique structure and properties It is an organic compound that belongs to the class of benzene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(4-Methylphenyl)-2-oxoethyl]benzene-1-carboximidamide typically involves multi-step organic synthesis. One common method is the Friedel-Crafts acylation of toluene to introduce the 4-methylphenyl group, followed by the formation of the oxoethyl group through oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions: 4-[2-(4-Methylphenyl)-2-oxoethyl]benzene-1-carboximidamide undergoes various chemical reactions, including:
Properties
CAS No. |
61625-37-4 |
|---|---|
Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
4-[2-(4-methylphenyl)-2-oxoethyl]benzenecarboximidamide |
InChI |
InChI=1S/C16H16N2O/c1-11-2-6-13(7-3-11)15(19)10-12-4-8-14(9-5-12)16(17)18/h2-9H,10H2,1H3,(H3,17,18) |
InChI Key |
BGUNXKAIWCJMAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-[(3-Phenylprop-2-en-1-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14563656.png)


![2,2'-[(E)-Diazenediyl]bis(2-methylbutanamide)](/img/structure/B14563683.png)
![3-[Methoxy(methyl)phosphoryl]propane-1,1-diyl diacetate](/img/structure/B14563691.png)

![1-{5-[(Dimethylamino)methylidene]cyclopenta-1,3-dien-1-yl}ethan-1-one](/img/structure/B14563703.png)


![Ethyl 3-[4-(oxan-4-yl)phenoxy]butanoate](/img/structure/B14563733.png)

![3,4-Bis[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]cyclobut-3-ene-1,2-dione](/img/structure/B14563738.png)
![1-Methyl-4-(propan-2-ylidene)bicyclo[3.2.1]oct-2-ene](/img/structure/B14563743.png)
